molecular formula C17H23NO3 B12862737 Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate CAS No. 72948-93-7

Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate

Katalognummer: B12862737
CAS-Nummer: 72948-93-7
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: JJVWRJHCDPYZHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . This compound is known for its unique bicyclic structure, which includes a carbamate functional group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and requires careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate functional group allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate
  • This compound

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of both a hydroxyl and carbamate functional group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

72948-93-7

Molekularformel

C17H23NO3

Molekulargewicht

289.4 g/mol

IUPAC-Name

benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate

InChI

InChI=1S/C17H23NO3/c19-15(21-12-14-4-2-1-3-5-14)18-13-16-6-9-17(20,10-7-16)11-8-16/h1-5,20H,6-13H2,(H,18,19)

InChI-Schlüssel

JJVWRJHCDPYZHH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1(CC2)CNC(=O)OCC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.